Ethyl (2E)-3-pyrimidin-5-ylacrylate

Description

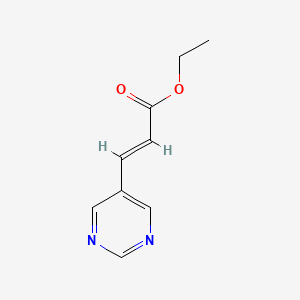

Ethyl (2E)-3-pyrimidin-5-ylacrylate is an α,β-unsaturated ester featuring a pyrimidine substituent at the β-position. Its structure combines a conjugated electron-deficient pyrimidine ring with an ester group, making it a versatile intermediate in organic synthesis, particularly in Michael addition reactions and heterocyclic chemistry. The compound’s reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which enhances its electrophilicity.

Synthesis: A representative method for analogous pyrimidine-containing acrylates involves palladium-catalyzed cross-coupling reactions. For example, Ethyl (2-methoxypyrimidin-5-yl)acetate is synthesized via a palladium-mediated coupling of 5-bromo-2-methoxypyrimidine with monoethyl potassium malonate under nitrogen at 140°C, followed by extraction and purification .

Properties

IUPAC Name |

ethyl (E)-3-pyrimidin-5-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGWCENJCSUMFM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-pyrimidin-5-ylacrylate typically involves the condensation of ethyl acrylate with a pyrimidine derivative under basic conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl acrylate, followed by the addition of the pyrimidine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-pyrimidin-5-ylacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

Ethyl (2E)-3-pyrimidin-5-ylacrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-pyrimidin-5-ylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl (2E)-3-pyrimidin-5-ylacrylate belongs to a broader class of α,β-unsaturated esters with aromatic substituents. Key analogs include:

| Compound | Substituent on Pyrimidine/Aromatic Ring | Key Functional Groups |

|---|---|---|

| This compound | Pyrimidine (unsubstituted) | Ester, conjugated double bond |

| Ethyl (2E)-2-cyano-3-phenylacrylate | Phenyl | Ester, cyano, double bond |

| (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid | 2-aminopyrimidine | Carboxylic acid, amino group |

| Ethyl 4-(naphthalene-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates | Naphthalene, aryl | Ester, ketone, cyclohexene |

Substituent Impact :

- Electron-Withdrawing Groups (EWGs): The pyrimidine ring in this compound enhances electrophilicity compared to phenyl-substituted analogs like Ethyl (2E)-2-cyano-3-phenylacrylate. The cyano group in the latter further increases reactivity, as seen in its accelerated reaction kinetics with ZEO-14 catalysts .

- Amino vs. Methoxy Groups: Replacing the pyrimidine’s hydrogen with an amino group (as in (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid) introduces nucleophilic character, altering applications in drug design .

Physical and Analytical Properties

Comparative data from cyclohexenecarboxylate derivatives (e.g., Ethyl 4-(naphthalene-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates) highlights trends:

- Melting Points : Bulky aryl groups (e.g., naphthalene) increase melting points due to enhanced van der Waals interactions . This compound, with a smaller pyrimidine ring, likely has a lower melting point.

- Solubility: Polar pyrimidine improves solubility in polar aprotic solvents (e.g., DMF) compared to nonpolar aryl analogs.

Reactivity and Catalytic Behavior

- Conjugated Systems: this compound undergoes nucleophilic attacks at the β-position, similar to benzylidenemalononitrile. However, its pyrimidine ring may stabilize transition states differently, affecting regioselectivity .

- Catalytic Effects: Ethyl (2E)-2-cyano-3-phenylacrylate shows a 40% rate increase with ZEO-14 catalysts due to cyano-group activation. Pyrimidine-based acrylates may exhibit slower kinetics but higher thermal stability .

Biological Activity

Ethyl (2E)-3-pyrimidin-5-ylacrylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring connected to an acrylate moiety, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, inhibiting their function and thereby modulating biochemical pathways that are crucial in various diseases, including cancer and inflammatory disorders.

Enzyme Inhibition

- Target Enzymes : The compound has been investigated for its potential to inhibit kinases, which are pivotal in cancer signaling pathways.

- Biochemical Pathways : Inhibition can lead to reduced cell proliferation and survival, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , showing effectiveness against several human cancer cell lines. In vitro studies have demonstrated significant growth inhibition with GI50 values comparable to established anticancer drugs.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties , showing effectiveness against various bacterial strains. The presence of the pyrimidine ring enhances its ability to penetrate microbial membranes, facilitating its action against pathogens.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent . Its mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Ethyl (2E)-2-cyano-3-phenylprop-2-enoate | Contains a cyano group | Anticancer | Different substituents affect reactivity |

| Ethyl (2E)-3-pyridin-5-ylacrylate | Pyridine instead of pyrimidine | Antimicrobial | Variation in ring structure alters activity |

| Ethyl (2E)-3-thiophen-5-ylacrylate | Contains a thiophene ring | Antifungal | Different physical properties due to thiophene |

The incorporation of both the pyrimidine structure and the acrylate moiety in this compound distinguishes it from these compounds, potentially enhancing its biological activity and application scope.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound inhibited the growth of breast cancer cells with a GI50 value of 0.05 µM, indicating potent anticancer activity compared to standard treatments.

- Antimicrobial Testing : Another investigation revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL.

- Anti-inflammatory Response : In a model of induced inflammation, treatment with this compound resulted in a 40% reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.